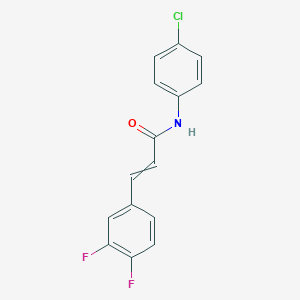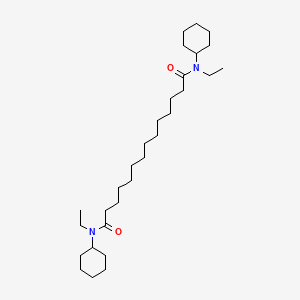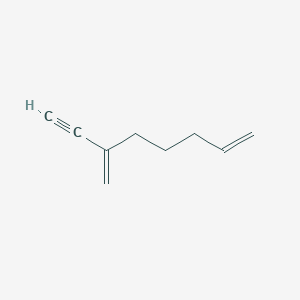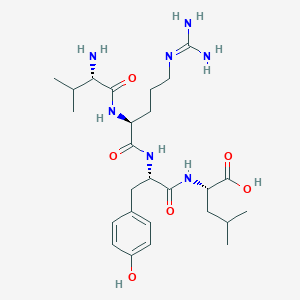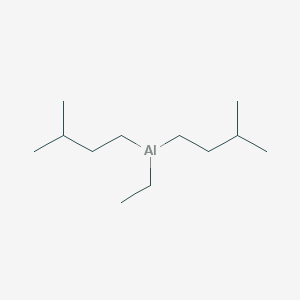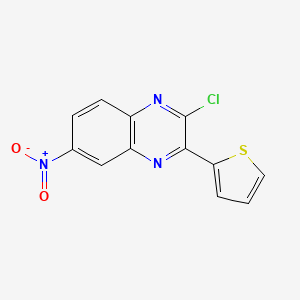
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a thiophene ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroaniline with thiophene-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the quinoxaline ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, depending on the specific reaction.
Major Products Formed
Reduction: 2-Amino-6-nitro-3-(thiophen-2-yl)quinoxaline.
Substitution: 2-Substituted-6-nitro-3-(thiophen-2-yl)quinoxaline derivatives.
Cyclization: Various polycyclic heterocycles.
Applications De Recherche Scientifique
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring and quinoxaline core contribute to the compound’s ability to bind to specific sites on proteins or nucleic acids, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Similar structure but with an additional thiophene ring.
2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a piperazine ring instead of a thiophene ring.
2-Methoxy-3-(piperazin-2-yl)quinoxaline: Contains a methoxy group and a piperazine ring.
Uniqueness
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and bioactive molecules.
Propriétés
Numéro CAS |
832081-88-6 |
|---|---|
Formule moléculaire |
C12H6ClN3O2S |
Poids moléculaire |
291.71 g/mol |
Nom IUPAC |
2-chloro-6-nitro-3-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C12H6ClN3O2S/c13-12-11(10-2-1-5-19-10)14-9-6-7(16(17)18)3-4-8(9)15-12/h1-6H |
Clé InChI |
RHODUACZQHPWGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



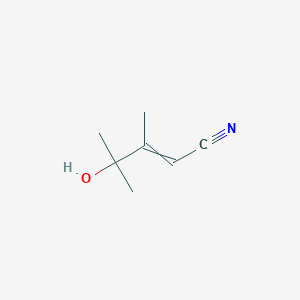
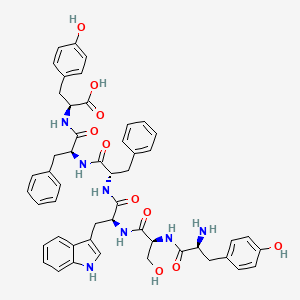
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

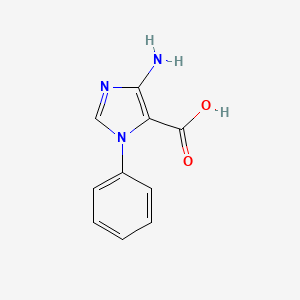
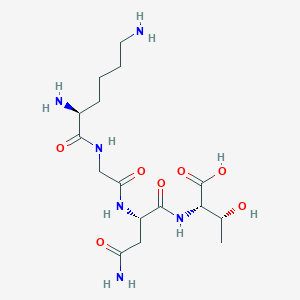
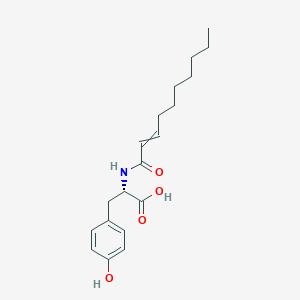
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
